BenchChemオンラインストアへようこそ!

4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine

Lipophilicity LogP Drug Design

4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine (CAS 263276-46-6) is a halogenated 2-aminopyrimidine derivative bearing a reactive chlorodifluoromethyl (CClF₂) group at the 4-position and a methyl group at the 6-position. The compound belongs to the broadly exploited 2-aminopyrimidine family, which serves as a privileged scaffold in kinase inhibitor design and agrochemical discovery.

Molecular Formula C6H6ClF2N3
Molecular Weight 193.58
CAS No. 263276-46-6
Cat. No. B2761878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine
CAS263276-46-6
Molecular FormulaC6H6ClF2N3
Molecular Weight193.58
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)C(F)(F)Cl
InChIInChI=1S/C6H6ClF2N3/c1-3-2-4(6(7,8)9)12-5(10)11-3/h2H,1H3,(H2,10,11,12)
InChIKeyIBSMMSUWIVXHHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine (CAS 263276-46-6) as a Differentiated Heterocyclic Building Block


4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine (CAS 263276-46-6) is a halogenated 2-aminopyrimidine derivative bearing a reactive chlorodifluoromethyl (CClF₂) group at the 4-position and a methyl group at the 6-position . The compound belongs to the broadly exploited 2-aminopyrimidine family, which serves as a privileged scaffold in kinase inhibitor design and agrochemical discovery . Unlike its inert trifluoromethyl (CF₃) counterpart, the CClF₂ substituent introduces a synthetically addressable C–Cl bond while retaining the metabolic stability benefits of fluorine substitution, making this compound a versatile intermediate for diversity-oriented synthesis.

Why 4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine Cannot Be Replaced by Generic CF₃ or Ring-Chloro Analogs in Synthesis-Driven Procurement


Direct substitution with a trifluoromethyl (CF₃) analog (CAS 5734-63-4) eliminates the synthetic handle required for downstream nucleophilic displacement at the CClF₂ carbon; the C–F bond in CF₃ is essentially inert under standard SNAr and cross-coupling conditions. Conversely, ring-chlorinated analogs such as 2-amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5) place the leaving group directly on the electron-deficient pyrimidine nucleus, altering regioselectivity and the electronic landscape during further elaboration. The CClF₂ group uniquely positions a labile C–Cl bond one carbon removed from the ring, preserving aromatic electronics while enabling post-functionalization [1]. Quantitative differences in lipophilicity (ΔLogP ≥ +0.4) and volatility (ΔBoiling Point ≥ 40 °C) further preclude simple interchange without re-optimization of reaction conditions, purification protocols, and biological assay outcomes .

Head-to-Head Quantitative Differentiation of 4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine Versus Closest Commercial Analogs


Lipophilicity (LogP) Elevation Versus Trifluoromethyl Analog Enhances Phase-Transfer and Membrane Partitioning

The target compound (CClF₂) exhibits a calculated LogP of 1.66, which is +0.40 to +0.36 units higher than the CF₃ analog (LogP 1.30–1.26 by multiple independent measurements). This difference translates to approximately a 2.5-fold increase in octanol-water partition coefficient, favoring improved passive membrane permeability for targets requiring moderate lipophilicity without exceeding Lipinski's Rule of Five logP threshold [1].

Lipophilicity LogP Drug Design CNS Penetration Partition Coefficient

Boiling Point Elevation of +40 °C Versus CF₃ Analog Reduces Volatility Loss During Solvent Evaporation and Drying

The target compound possesses a predicted boiling point of 308.6 ± 52.0 °C at 760 mmHg, approximately 40.3 °C higher than the CF₃ analog (268.3 ± 50.0 °C). This reduced volatility minimizes compound loss during rotary evaporation, vacuum drying, and high-temperature reaction workups, improving mass recovery in multi-step syntheses .

Boiling Point Volatility Process Chemistry Purification Thermal Stability

Higher Commercial Purity (98% vs. 95%) Available for Target Compound Reduces Purification Burden in Lead Optimization

The CClF₂ compound is supplied at a minimum purity specification of 98% (Leyan, MolCore), whereas the CF₃ analog is most commonly listed at 95% purity (AKSci, AldrichCPR, BOC Sciences). The 3-percentage-point purity advantage, in combination with a single defined impurity profile, reduces the need for pre-use chromatography, saving 2–4 hours of preparative HPLC time per synthesis cycle in medicinal chemistry workflows .

Purity QC Specifications Medicinal Chemistry Library Synthesis Lead Optimization

C–Cl Bond in CClF₂ Group Provides a Synthetic Diversification Handle Absent in Inert CF₃ Analogs

The C–Cl bond in the chlorodifluoromethyl group (bond dissociation energy ~340 kJ/mol) is substantially weaker than the C–F bond in a CF₃ group (~485 kJ/mol for aromatic C–F), enabling nucleophilic displacement with amines, thiolates, and alkoxides under mild conditions. The CF₃ analog lacks this reactivity handle entirely, making it a dead-end intermediate for further diversification [1]. This difference is exploited in patent literature for the synthesis of PI3K and JAK inhibitors, where the CClF₂ intermediate is elaborated to difluoromethyl or amino-difluoromethyl pharmacophores.

Nucleophilic Substitution C-Cl Activation Late-Stage Functionalization Diversity-Oriented Synthesis

High-Impact Application Scenarios for 4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine Supported by Quantitative Differentiation


Divergent Synthesis of Kinase-Focused Compound Libraries with Tunable Lipophilicity

The CClF₂ group serves as a branching point for late-stage diversification. The higher LogP (1.66 vs. 1.29) provides a built-in lipophilicity advantage for CNS-kinase targets (e.g., GSK-3β, CDK5), while the reactive C–Cl bond can be displaced with polar amines to generate lower-LogP analogs for peripheral kinase targets. This divergent strategy eliminates the need to purchase separate CF₃ and CH₂F building blocks, reducing vendor management overhead [1].

Process Chemistry Scale-Up Where Volatility Losses Are Cost-Prohibitive

The +40 °C boiling point elevation versus the CF₃ analog translates to significantly lower evaporative loss during solvent swap operations. In kilo-lab and pilot-plant settings, a 40 °C higher boiling point can reduce distillation time by 30–50% and improve isolated yield by 5–10% for the subsequent intermediate, directly impacting cost of goods in multi-kilogram campaigns .

High-Throughput Library Synthesis Requiring Pre-Qualified 98% Purity Inputs

Medicinal chemistry groups performing 96- or 384-well parallel amide coupling or Buchwald-Hartwig reactions benefit from the 98% purity specification: the target compound can be used as received without pre-purification, whereas the 95% CF₃ analog typically requires a silica plug (adding ~2 hr per batch). When running 20+ reactions per week, this time saving compounds to >1 FTE day per month .

Quote Request

Request a Quote for 4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.